tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Description
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic amine derivative featuring a seven-membered ring system (bicyclo[4.2.1]nonane) with nitrogen atoms at positions 3 and 8. The tert-butyl carbamate (Boc) group at position 9 enhances steric protection and modulates solubility, making it a key intermediate in medicinal chemistry for drug discovery, particularly in nicotinic acetylcholine receptor (nAChR) ligands and antiviral agents .
Properties
IUPAC Name |
tert-butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJDDPDWYRVJPF-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard reaction is central to constructing the bicyclic framework. The process involves:
-
Protection : Tropinone is protected with a carbamate group to prevent side reactions.
-
Grignard Addition : Reaction with 4-chlorophenyl magnesium bromide forms a tertiary alcohol intermediate.
-
Deprotection : Alkaline hydrolysis removes the carbamate group, yielding the free amine.
Critical Parameters :
Mannich Reaction for Functionalization
The Mannich reaction introduces substituents to the bicyclic core. For instance, treating 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol with 7-azaindole and formaldehyde under Mannich conditions produces analogs with enhanced biological activity.
Reaction Conditions :
-
Catalyst: None required (proceeds via in situ iminium formation).
-
Solvent: Methanol or ethanol.
-
Temperature: Reflux at 60–80°C.
Industrial-Scale Production Considerations
While academic syntheses prioritize precision, industrial methods focus on cost-effectiveness and scalability. Key adaptations include:
-
Catalyst Optimization : Transitioning from stoichiometric bases (e.g., triethylamine) to catalytic systems to reduce waste.
-
Solvent Recycling : Implementing closed-loop systems for THF or methanol recovery.
-
Continuous Flow Reactors : Enhancing reaction control and throughput for Grignard and Mannich steps.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |
| Catalyst Loading | 1.0–2.0 equiv | 0.1–0.5 equiv (heterogeneous) |
| Purification | Column Chromatography | Crystallization or Distillation |
| Yield | 60–85% | 70–90% |
| Cost per Kilogram | $5,000–$10,000 | $500–$1,000 |
Case Study: Synthesis of Ligands for Dopamine Receptors
A 2008 study demonstrated the synthesis of this compound derivatives as ligands for D2-like dopamine receptors. The protocol involved:
-
Alkylation : Reacting the bicyclic amine with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 50°C.
-
Boc Protection : Treating the product with di-tert-butyl dicarbonate in dichloromethane.
-
Final Purification : Recrystallization from hexane/ethyl acetate mixtures.
Key Findings :
Challenges and Optimization Strategies
Stereochemical Control
The bicyclic structure introduces stereochemical complexity. Enantioselective synthesis remains challenging, but asymmetric catalysis using chiral phosphine ligands has achieved enantiomeric excess (ee) of up to 90%.
Byproduct Formation
Common byproducts include over-alkylated derivatives and ring-opened amines . Mitigation strategies:
-
Temperature Modulation : Lowering reaction temperatures during alkylation.
-
Protective Group Engineering : Using bulkier carbamates (e.g., Boc) to sterically hinder undesired pathways.
Emerging Methodologies
Recent advances include photocatalytic C–H functionalization to streamline bicyclic amine synthesis. A 2024 study reported visible-light-mediated cyclization of linear diamines, achieving yields of 80–85% under mild conditions .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicyclo nonane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
One of the primary applications of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is in the synthesis of pyrrolopyrimidine derivatives, which are important in pharmaceutical development due to their biological activities. This compound serves as a key intermediate that facilitates the formation of these complex structures through various coupling reactions and cyclization processes .
Catalysis in Organic Reactions
The compound has been explored for its catalytic properties in several organic reactions, including:
- Aldol Reactions : It can promote aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
- Michael Additions : It acts as a catalyst in Michael addition reactions, enhancing the reactivity of nucleophiles towards electrophiles .
Medicinal Chemistry
Research indicates that derivatives of tert-butyl 3,9-diazabicyclo[4.2.1]nonane have shown potential as drug candidates due to their ability to modulate biological pathways. Studies have highlighted their efficacy against various diseases, including cancer and neurological disorders, suggesting that this compound could be pivotal in drug discovery and development .
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing novel anticancer agents. The researchers utilized this compound as a building block to create a series of pyrrolopyrimidine derivatives that exhibited significant cytotoxicity against cancer cell lines, indicating its potential role in developing new cancer therapies .
Case Study 2: Development of Neurological Drugs
Another research initiative focused on modifying tert-butyl 3,9-diazabicyclo[4.2.1]nonane to enhance its pharmacological properties for treating neurodegenerative diseases. The modified compounds showed improved binding affinity to specific receptors involved in neuroprotection, paving the way for future therapeutic applications in treating conditions like Alzheimer's disease .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis of Pyrrolopyrimidines | Intermediate for complex organic synthesis | Effective in producing biologically active compounds |
| Catalysis | Promotes aldol and Michael addition reactions | Enhances reaction rates and yields |
| Medicinal Chemistry | Potential drug candidate for various diseases | Efficacy against cancer and neurological disorders |
Mechanism of Action
The mechanism of action of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The diazabicyclo nonane core is known to interact with nicotinic acetylcholine receptors, acting as an agonist. This interaction can modulate neurotransmitter release and influence various neurological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring System Variations
Bicyclo[3.2.1]octane Derivatives
- Example : Methyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Compound 16)
- Structure : Smaller bicyclo[3.2.1]octane core (6-membered ring) with a triazolyl substituent.
- Synthesis : Uses methyl chloroformate and hydrogenation for Boc group introduction .
- Activity : Tested for HIV-1 inhibitory activity but showed reduced efficacy compared to maraviroc analogs due to conformational strain .
Bicyclo[3.3.1]nonane Derivatives
- Example: tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate Structure: Bicyclo[3.3.1]nonane system with a Boc group. Properties: pKa values (pKa1 = 7.919; pKa2 = 3.443) indicate moderate basicity, suitable for protonation in physiological conditions . Applications: Used in nAChR ligands; the larger ring system improves receptor binding compared to bicyclo[4.2.1] derivatives .
Functional Group Modifications
Ketone-Containing Analogs
- Example: tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Structure: Features a ketone at position 3. Impact: The oxo group increases polarity (MW = 240.30 g/mol) and alters reactivity, making it a precursor for further functionalization . Synthesis: Prepared via oxidation or cyclization strategies, differing from the parent compound’s hydrogenation methods .
Pyridyl-Substituted Derivatives
- Example: (+/-)-9-(5-Ethoxypyridin-3-yl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylic acid tert-butyl ester (34a) Structure: Ethoxypyridin-3-yl substituent at position 9. Activity: Demonstrates high affinity for α4β2 nAChR subtypes (IC50 < 100 nM) due to π-π stacking interactions . NMR Data: Distinct shifts at δ 4.22–4.31 (m, OCH2CH3) and δ 6.80 (m, pyridyl H) confirm substituent effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1251015-63-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological activity, supported by relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| LogP | 2.0145 |
| Storage Conditions | 2-8°C |
These properties indicate that the compound is relatively stable under controlled conditions and possesses moderate lipophilicity, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions and various organic transformations aimed at constructing the bicyclic framework. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of this compound, facilitating its use in biological studies .
The biological activity of this compound is primarily attributed to its structural features that allow interaction with biological targets such as enzymes and receptors. Preliminary studies suggest potential mechanisms including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Cytotoxicity : Research evaluating the cytotoxic effects on cancer cell lines indicated that the compound induces apoptosis in specific cancer types, demonstrating potential as an anticancer agent . The IC50 values varied among different cell lines, highlighting the need for further exploration of its selectivity and mechanism.
- Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms . This suggests a role in neurodegenerative disease models.
Q & A
Q. What are the recommended storage and handling protocols for tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate to ensure stability?
The compound should be stored refrigerated in a tightly closed container within a dry, well-ventilated environment to prevent degradation. Electrostatic buildup must be avoided during handling, and spills should be contained using vacuum or sweeping methods, followed by disposal in approved chemical waste containers. Personal protective equipment (PPE), including chemically resistant gloves, full-body suits, and respiratory protection, is mandatory to prevent exposure .
Q. What synthetic methodologies are reported for this compound?
A common route involves catalytic hydrogenation of precursor diazabicyclo derivatives using 10% Pd–C under hydrogen pressure in ethanol. For example, methyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate derivatives are synthesized via hydrogenation at room temperature, followed by Boc protection . Post-synthesis purification typically employs column chromatography, and structural confirmation is achieved via ¹H NMR (e.g., δ 1.44 ppm for tert-butyl groups) .
Q. How should researchers characterize the purity and identity of this compound?
Analytical techniques include:
- ¹H NMR spectroscopy : Key signals include tert-butyl protons (~1.44 ppm) and bicyclic backbone protons (e.g., δ 2.04–4.29 ppm for bridgehead and substituent environments) .
- Mass spectrometry : Molecular weight verification (e.g., 240.3 g/mol for related diazabicyclo carboxylates) .
- Chromatography : HPLC or GC-MS to assess purity, particularly for intermediates .
Advanced Research Questions
Q. How can structural modifications at the 3- and 9-positions of the diazabicyclo[4.2.1]nonane scaffold modulate pharmacological activity?
Substituents at these positions significantly influence receptor binding. For example, 4-benzhydryl or 4-fluorenyl groups on diazabicyclo derivatives enhance serotonin antagonism and ganglionic blocking activity . Modifications at the 9-position (e.g., tert-butyl carboxylate vs. methyl esters) alter steric hindrance and lipophilicity, impacting blood-brain barrier penetration or enzyme inhibition . Computational docking studies (e.g., using α4β2 nicotinic acetylcholine receptor models) can predict binding affinities .
Q. How should researchers resolve contradictions in reported bioactivity data for diazabicyclo derivatives?
Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:
- Stereochemical analysis : X-ray crystallography or NOESY NMR to confirm bridgehead configurations .
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., uniform receptor expression systems, pH, and temperature) .
- Metabolic stability testing : Assess whether degradation products interfere with bioactivity measurements .
Q. What advanced analytical techniques are suitable for studying the stereodynamics of this compound?
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives .
- DFT calculations : Predict electronic properties and reactive sites (e.g., electrophilic centers at bridgehead carbons) .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystalline states to guide co-crystal engineering .
Q. What are the ecological and toxicological considerations for disposing of this compound?
While ecological data are limited, the compound should be treated as a potential environmental hazard. Incineration via licensed facilities is recommended, with precautions to avoid groundwater contamination. Toxicity profiling (e.g., Ames test for mutagenicity) is advised for derivatives, as unsubstituted diazabicyclo compounds may exhibit neuroactivity .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~240–250 g/mol (analog-dependent) | |
| Boiling Point | ~219°C (analog data) | |
| Stability | Stable under refrigeration | |
| Solubility | Ethanol, DMSO (sparingly in water) |
Table 2. Common Synthetic Intermediates and Their Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
